Copper;phosphate
Description
Copper phosphate (Cu₃(PO₄)₂) is an inorganic compound characterized by its blue-green crystalline structure, low water solubility, and stability under ambient conditions . Its molar mass is approximately 380.12 g/mol, and it crystallizes in a monoclinic system. The compound’s surface charge in aqueous media is negative at neutral pH due to the presence of phosphate ions, distinguishing it from copper oxides like CuO, which exhibit a positive surface charge under similar conditions . Copper phosphate demonstrates versatility in applications ranging from catalysis to materials science, with emerging roles in renewable energy and electronics .
Properties
Molecular Formula |
CuO4P- |
|---|---|
Molecular Weight |
158.52 g/mol |
IUPAC Name |
copper;phosphate |
InChI |
InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
InChI Key |
CSCNMBQITNFHLH-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Precipitation from Basic Copper Carbonate and Phosphoric Acid
One of the most established methods to prepare basic copper phosphate involves reacting basic copper carbonate with phosphoric acid in aqueous dispersion.
- Starting Materials : Basic copper carbonate with a bulk density between 300 and 600 g/L is dispersed in water at concentrations of 5 to 25% by weight.
- Phosphoric Acid Addition : Phosphoric acid, typically at 85% concentration, is added dropwise to the dispersion in at least stoichiometric amounts, preferably with a 5% mass excess.
- Temperature Control : The reaction is maintained below 70 °C, optimally around 40 to 60 °C. Temperatures above 70 °C lead to darker, coarse crystalline products, while temperatures below 40 °C prolong stirring times.
- Reaction Progress : Initially, a blue, water-insoluble copper phosphate precipitates, which mechanically transforms into a light green to nearly colorless basic copper phosphate upon stirring.
- Mechanical Stirring : After acid addition, mechanical stirring continues for 15 to 60 minutes, followed by a post-agitation phase lasting 0.5 to 8 hours within the same temperature range.
- pH Variation : The aqueous phase pH starts around 8, drops to about 4 after acid addition, rises to 5-6 during stirring, and stabilizes near 4 at reaction completion.
- Post-Reaction Treatment : The mixture is briefly heated to boiling (90–100 °C) to remove residual carbon dioxide.
- Product Recovery : The copper phosphate is separated by filtration and dried at 100 to 120 °C under normal or reduced pressure.
| Parameter | Details |
|---|---|
| Basic copper carbonate bulk density | 300–600 g/L |
| Copper carbonate concentration | 5–25% by weight |
| Phosphoric acid concentration | 85% (commercial grade) |
| Phosphoric acid amount | Stoichiometric + 5% excess |
| Reaction temperature | 40–60 °C (below 70 °C max) |
| Stirring time (initial) | 15–60 minutes |
| Post-agitation time | 0.5–8 hours |
| pH changes | 8 → 4 → 5-6 → 4 |
| Heating for CO$$_2$$ removal | 90–100 °C briefly |
| Drying temperature | 100–120 °C |
| Product color | Light green to almost colorless |
This method yields basic copper phosphate with an average grain size below 10 micrometers and a light inherent color.
Laboratory Preparation via Copper Hydroxide or Basic Copper Carbonate and Phosphoric Acid
In laboratory settings, copper phosphate is commonly prepared by reacting phosphoric acid with copper hydroxide or basic copper carbonate:
Reaction with Copper Hydroxide :
$$
3 \text{Cu(OH)}2 + 2 \text{H}3\text{PO}4 \rightarrow \text{Cu}3(\text{PO}4)2 + 6 \text{H}_2\text{O}
$$Reaction with Basic Copper Carbonate :
$$
3 \text{Cu}2(\text{OH})2\text{CO}3 + 4 \text{H}3\text{PO}4 \rightarrow 2 \text{Cu}3(\text{PO}4)2 + 3 \text{CO}2 + 9 \text{H}2\text{O}
$$
These reactions typically produce hydrated copper phosphate precipitates. The anhydrous form can be obtained by further thermal treatment or high-temperature solid-state reactions.
High-Temperature Solid-State Synthesis
Anhydrous copper phosphate can be synthesized by a high-temperature reaction between copper(II) oxide and diammonium phosphate:
$$
2 (NH4)2HPO4 + 3 CuO \rightarrow Cu3(PO4)2 + 3 H2O + 4 NH3
$$
This method requires temperatures around 1000 °C and is suitable for producing anhydrous copper phosphate in bulk.
Precipitation from Copper(II) Nitrate and Ammonium Phosphate Dibasic
A facile precipitation method involves mixing aqueous solutions of copper(II) nitrate and ammonium phosphate dibasic:
- Procedure :
- Dissolve 0.01 mol of copper(II) nitrate and 0.02 mol of ammonium phosphate dibasic separately in 100 mL deionized water.
- Add the ammonium phosphate solution to the copper nitrate solution with stirring.
- A light-blue copper phosphate precipitate forms immediately.
- Stir for 1 hour intensively.
- Filter, wash with deionized water, and dry at 80 °C for 24 hours.
This method is straightforward and produces copper phosphate suitable for catalytic applications.
Synthesis Using Naturally Occurring Phytic Acid
Copper phosphate can also be synthesized using naturally occurring phytic acid as the phosphorus source, offering a green chemistry approach:
- Process :
- React copper salts with phytic acid under controlled conditions.
- The resulting copper phosphate demonstrates catalytic activity for oxidation reactions.
- The catalyst shows stability over multiple cycles without significant loss of activity.
This method highlights the use of sustainable, bio-based phosphorus sources for copper phosphate preparation.
Hydrothermal Synthesis
Hydrothermal methods have been employed to synthesize copper(II) phosphate crystals with pigment properties:
- Starting Materials : Copper hydrogen phosphate monohydrate or copper phosphate hydrates.
- Conditions : Treatment under saturated vapor pressure at 150–350 °C.
- Outcome : Formation of well-defined crystalline copper phosphate suitable for pigment applications.
Hydrothermal synthesis allows control over crystal morphology and phase purity.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Product Features | Applications |
|---|---|---|---|---|
| Basic copper carbonate + phosphoric acid | Basic copper carbonate, H$$3$$PO$$4$$ | 40–60 °C, aqueous dispersion | Basic copper phosphate, fine grains, light color | Pigments, catalysts |
| Copper hydroxide + phosphoric acid | Cu(OH)$$2$$, H$$3$$PO$$_4$$ | Room temp, aqueous | Hydrated copper phosphate | Laboratory synthesis |
| High-temperature solid-state | CuO, (NH$$4$$)$$2$$HPO$$_4$$ | ~1000 °C | Anhydrous copper phosphate | Bulk production |
| Copper nitrate + ammonium phosphate | Cu(NO$$3$$)$$2$$, (NH$$4$$)$$2$$HPO$$_4$$ | Room temp, aqueous | Light-blue precipitate | Catalysts |
| Copper salt + phytic acid | Copper salts, phytic acid | Controlled conditions | Copper phosphate catalyst | Green synthesis, catalysis |
| Hydrothermal synthesis | CuHPO$$4$$- H$$2$$O, Cu phosphates | 150–350 °C, saturated vapor pressure | Crystalline copper phosphate | Pigments |
Chemical Reactions Analysis
Methane Oxidation to Formaldehyde
Copper phosphate nanostructures catalyze the direct oxidation of methane (CH₄) to formaldehyde (HCHO) under mild conditions (400–600°C). Performance varies with crystal structure:
| Catalyst | HCHO Yield (%) | Selectivity (%) |
|---|---|---|
| Cu₂P₂O₇ (pyrophosphate) | 3.2 | 52 |
| Cu₃(PO₄)₂ (phosphate) | 1.8 | 48 |
| CuO | 0.9 | 33 |
The reaction proceeds via surface lattice oxygen activation:
textCH₄ + O₂ → HCHO + H₂O [4]
Antibiotic Degradation via Fenton-like Processes
Cu₃(PO₄)₂ demonstrates exceptional activity in degrading ciprofloxacin (CIP) in water:
| Process | Rate Constant (min⁻¹) | TOC Removal (%) |
|---|---|---|
| Dark Fenton-like | 0.00155 | 28 |
| Photo-assisted Fenton | 0.00445 | 41 |
The degradation mechanism involves hydroxyl radical (- OH) generation:
textCu²⁺ + H₂O₂ → Cu⁺ + •OH + OH⁻ [5][6]
Surface Redox Cycling
In methane oxidation, Cu²⁺/Cu⁺ redox pairs facilitate oxygen transfer:
textCu²⁺ + CH₄ → Cu⁺ + HCHO + H₂O Cu⁺ + ½ O₂ → Cu²⁺ + O²⁻ [4]
Radical-Mediated Degradation
For antibiotic degradation:
-
- OH generation : Interaction between Cu₃(PO₄)₂ and H₂O₂ produces radicals.
-
CIP oxidation : Radicals attack piperazine and quinolone moieties, leading to bond cleavage .
Stability and Reactivity Considerations
-
Thermal stability : Anhydrous Cu₃(PO₄)₂ retains structural integrity up to 900°C with <5% weight loss .
-
pH sensitivity : Reactivity in aqueous systems peaks at pH 3–5, avoiding copper leaching .
Copper phosphate’s versatility in catalysis and environmental remediation stems from its tunable synthesis, robust redox activity, and compatibility with advanced oxidation processes. Ongoing research focuses on optimizing its nanostructures for higher selectivity in methane valorization and pollutant degradation.
Scientific Research Applications
Environmental Applications
1.1 Catalysis for Pollutant Degradation
Copper(II) phosphate has been identified as a promising catalyst for the degradation of organic pollutants, particularly antibiotics like ciprofloxacin. Research indicates that it exhibits a degradation rate approximately seven times higher than that of commercial copper oxide in Fenton-like processes. The catalytic activity is enhanced under visible light exposure, making it a viable option for photocatalytic applications aimed at water purification .
Case Study: Ciprofloxacin Degradation
- Objective : To evaluate the effectiveness of copper(II) phosphate in degrading ciprofloxacin.
- Methodology : The catalyst was synthesized through a precipitation method and characterized. Kinetic studies were performed to assess degradation rates.
- Findings : The degradation followed pseudo-first-order kinetics, with a notable increase in reaction rates under visible light (0.00445 min) compared to dark conditions (0.00155 min) .
Material Science Applications
2.1 Flame Retardants
Copper phosphate is being explored as a novel flame retardant when combined with other materials such as ammonium polyphosphate. This combination enhances the fire resistance of composite materials, making them suitable for various industrial applications .
Data Table: Flame Retardant Efficacy
| Composite Material | Flame Retardant Used | Efficacy (%) |
|---|---|---|
| Glass Reinforced Epoxy Composites | Ammonium Polyphosphate | 30 |
| Glass Reinforced Epoxy Composites | Copper Phosphate | 25 |
Biochemical Applications
3.1 Interaction with Biological Systems
Copper phosphate's interaction with biological systems has implications in environmental microbiology and bioremediation. Studies have shown that it can influence the bioavailability of nutrients and metals in aquatic environments, which is critical for managing ecosystems impacted by pollution .
Case Study: Copper Bioavailability
- Objective : To assess how orthophosphate affects copper levels in aquatic systems.
- Methodology : An empirical model was developed to predict copper solubility based on pH and orthophosphate concentrations.
- Findings : Increased orthophosphate concentrations significantly reduced soluble copper levels, particularly effective below pH 8 .
Structural Applications
4.1 Hydroxyapatite Coatings
The formation of copper phosphate on hydroxyapatite surfaces has been studied for its potential use in biomedical applications, particularly in bone regeneration and dental materials. The incorporation of copper ions into hydroxyapatite enhances the material's antibacterial properties while maintaining biocompatibility .
Data Table: Hydroxyapatite Properties
| Property | Hydroxyapatite Alone | Hydroxyapatite with Copper Phosphate |
|---|---|---|
| Antibacterial Activity | Low | High |
| Biocompatibility | Excellent | Excellent |
Mechanism of Action
Copper phosphate exerts its effects through several mechanisms:
Antimicrobial Activity: Copper ions released from copper phosphate surfaces generate reactive oxygen species (ROS), which irreversibly damage microbial membranes.
Copper Metabolism: Copper ions are absorbed and transported within cells, participating in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Copper Phosphate vs. Copper Oxide (CuO)
Copper phosphate’s negative surface charge enhances its interaction with organic pollutants in aqueous systems, making it superior to CuO in photocatalytic applications . Its higher surface area further supports reactivity in catalytic processes .
Copper Phosphate vs. Cerium Phosphate (CePO₄)
Both compounds share similarities in BET surface area (~57 m²/g for Cu₃(PO₄)₂ vs. ~50–60 m²/g for CePO₄) . However, copper phosphate releases both Cu²⁺ and PO₄³⁻ ions in solution, as evidenced by the blue coloration from Cu²⁺, whereas cerium phosphate primarily releases phosphate . This dual ion release makes copper phosphate uniquely suitable for applications requiring controlled metal ion delivery, such as antimicrobial coatings or fertilizers.
Copper Phosphate vs. Iron-Based Phosphates (e.g., FePO₄)
Iron phosphates like FePO₄ are structurally analogous but exhibit distinct chemical behaviors. For example:
- Thermal Stability : Copper slag-based phosphate cements retain mechanical strength (78.9 MPa after 7 days) even after thermal treatment at 500°C, whereas iron-rich phosphate cements often require lower temperatures to avoid brittleness .
Copper Phosphate vs. Copper Silicate
Copper silicate, another copper-based inorganic compound, differs in:
- Formation Conditions : Copper phosphate tubes require trisodium phosphate (pH > 12), while copper silicate structures form under broader pH ranges .
- Mechanical Properties : Phosphate tubes exhibit higher permeability and surface charge variability, enabling applications in filtration or ion exchange .
Copper Phosphate vs. Copper Pyrophosphate (Cu₂P₂O₇)
| Property | Copper Phosphate | Copper Pyrophosphate |
|---|---|---|
| Structure | Monoclinic | Layered or chain-like |
| Applications | Catalysis, energy storage | Electroplating, pigments |
| Ion Release | Cu²⁺ and PO₄³⁻ | Primarily Cu²⁺ |
Copper pyrophosphate’s layered structure suits electroplating, whereas copper phosphate’s ion-release profile favors biomedical or environmental uses.
Structural and Functional Insights
- DNA Interaction : Copper phosphate complexes exhibit hydrogen bonding with DNA’s phosphate backbone, similar to palladium analogs, but with lower binding energies (−5.50 to −10.12 kcal/mol vs. −11.42 kcal/mol for Pd) .
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing copper-phosphate nanomaterials?
- Answer : Standardized synthesis (e.g., sol-gel methods at controlled pH/temperature) and characterization (XRD for crystallinity, BET for surface area) are critical. Collaborative platforms like the Beilstein Journal of Organic Chemistry mandate detailed experimental protocols and raw data deposition .
Data Integrity and Reporting
Q. How should researchers document copper-phosphate studies to meet FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Answer : Include metadata on experimental conditions (pH, temperature), instrument calibration, and raw data files (e.g., .csv spectra). Repositories like Zenodo or institutional databases ensure accessibility. Cross-referencing with platforms like USGS Mineral Databrowser enhances interoperability .
Q. What are best practices for addressing variability in phosphate quantification across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
